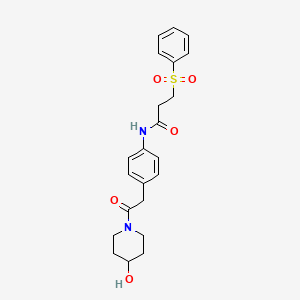
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
One significant area of application for structurally related compounds is in antiviral research. For example, a study highlighted a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, demonstrating excellent safety profiles and effectiveness in interfering with viral DNA maturation and packaging, without inhibiting viral DNA synthesis or viral transcription and translation (Buerger et al., 2001). This suggests potential applications for related compounds in the development of antiviral therapies targeting specific stages of viral replication.
Pain Management and TRPV1 Antagonism
Another area of research focuses on the development of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management. Compounds with structural similarities have shown strong analgesic activity in animal models, pointing to the potential use of related chemicals in treating neuropathic pain and inflammation (Kim et al., 2012).
Cancer Therapy
Research into anti-prostatic carcinoma drugs like bicalutamide, which shares functional groups with the compound , offers insights into the treatment of hormone-sensitive cancers. Quantum chemical studies of bicalutamide provide a foundation for understanding how similar compounds might interact with androgen receptors, offering pathways for the development of novel cancer therapeutics (Otuokere & Amaku, 2015).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism studies is another critical area. For instance, the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems highlights the potential for related compounds in understanding drug metabolism and optimizing pharmacokinetic profiles for better therapeutic outcomes (Zmijewski et al., 2006).
Chemical Synthesis and Drug Design
Finally, the development of new synthesis methods for sulfonamides, as well as the exploration of sulfonamide structures for receptor antagonists, illustrates the versatility of compounds with similar structural motifs in medicinal chemistry and drug design. Innovative approaches to synthesizing sulfonamides from p-nitrophenoxysulfonylphenylxanthine derivatives have led to potent adenosine A2B receptor antagonists, indicating the broad potential for related compounds in designing new therapeutic agents (Yan et al., 2006).
作用機序
Target of Action
The primary target of the compound 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is currently unknown
Mode of Action
It is known that compounds with similar structures often interact with their targets through a combination of covalent and non-covalent interactions .
Result of Action
The molecular and cellular effects of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide’s action are currently unknown
生化学分析
Biochemical Properties
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including human neutrophil elastase (hNE), where it acts as a competitive inhibitor . The interaction with hNE involves the binding of the benzenesulfonyl group to the active site of the enzyme, thereby inhibiting its proteolytic activity. Additionally, the piperidinyl moiety of the compound may interact with other proteins, potentially affecting their function and stability.
Cellular Effects
The effects of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with hNE can lead to reduced inflammation and tissue damage in cells affected by inflammatory conditions . Moreover, the compound’s ability to inhibit proteolytic enzymes may impact cellular processes such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide exerts its effects through specific binding interactions with biomolecules. The benzenesulfonyl group binds to the active site of hNE, inhibiting its enzymatic activity by forming a stable complex . This inhibition prevents the degradation of extracellular matrix proteins and other substrates, thereby reducing inflammation and tissue damage. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of hNE activity . Prolonged exposure to the compound may lead to its gradual degradation, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits hNE activity without causing significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s biological activity, contributing to its overall pharmacological effects. Additionally, the compound’s interaction with metabolic enzymes may influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, the compound may be targeted to specific organelles, such as the endoplasmic reticulum or lysosomes, through post-translational modifications or targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-30(28,29)20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAXSLXHMJPZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)
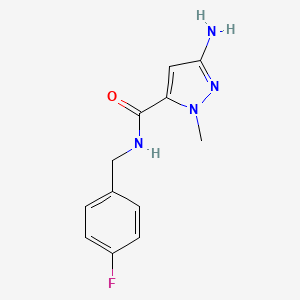
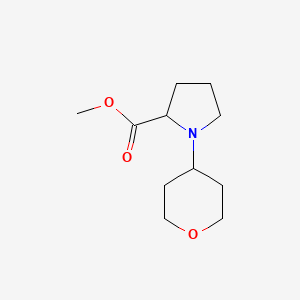
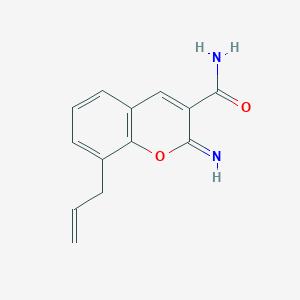
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)
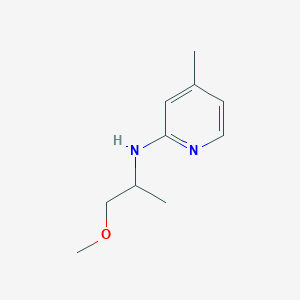
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)